molecular formula C18H18FN3O2S B4621010 N-1,3-benzodioxol-5-yl-4-(2-fluorophenyl)-1-piperazinecarbothioamide

N-1,3-benzodioxol-5-yl-4-(2-fluorophenyl)-1-piperazinecarbothioamide

Cat. No.: B4621010
M. Wt: 359.4 g/mol
InChI Key: VTRUEYKMJNVWBH-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-4-(2-fluorophenyl)-1-piperazinecarbothioamide, commonly known as BDP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties. BDP has been studied extensively for its ability to modulate various physiological and biochemical processes in the body.

Scientific Research Applications

Synthesis and Biological Activities

N-1,3-benzodioxol-5-yl-4-(2-fluorophenyl)-1-piperazinecarbothioamide and its derivatives have been synthesized and evaluated for various biological activities, including antiviral, antimicrobial, and anticancer effects. Compounds with similar structural motifs have shown promising results in these areas.

  • Antimicrobial and Antiviral Activities : New derivatives of piperazine, including those with thiourea and urea functionalities, have been synthesized and assessed for their biological activities. Some of these compounds exhibited significant antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial effects against various bacterial strains. Notably, derivatives with nitrophenyl and bromophenyl substitutions showed enhanced biological activities, suggesting the potential of this compound derivatives in antimicrobial and antiviral applications (Reddy et al., 2013).

  • Anticancer Properties : The structural framework of this compound is conducive to modifications leading to compounds with potential anticancer activities. Some synthesized derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, highlighting the importance of this chemical structure in developing new anticancer agents.

  • Herbicidal Activity : Derivatives of this compound have been investigated for their herbicidal activity. Compounds in this class have demonstrated efficacy comparable to commercial herbicides, indicating their potential in agricultural applications. These findings suggest that the structural motif of this compound can be a valuable scaffold for designing new herbicides with high efficacy and broad-spectrum activity (Huang et al., 2005).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c19-14-3-1-2-4-15(14)21-7-9-22(10-8-21)18(25)20-13-5-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRUEYKMJNVWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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